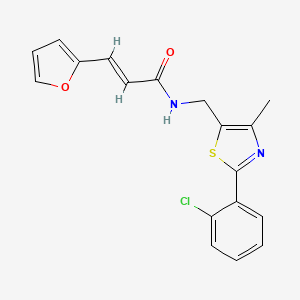
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide typically involves multi-step organic reactions. One common route includes:
Preparation of the tert-butoxy group: Reacting tert-butyl alcohol with a halogenating agent to form tert-butyl halide.
Formation of the piperazine derivative: Reacting 1-boc-piperazine with the tert-butoxy precursor under controlled conditions.
Introduction of the ethyl-naphthamide group: Reacting 2-ethoxy-1-naphthoyl chloride with the piperazine intermediate.
Industrial Production Methods
Industrial-scale production often involves optimizing the reaction conditions to maximize yield and purity. Factors such as temperature, solvent choice, and catalysts are carefully controlled. Large-scale reactors and continuous flow processes might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form hydroxyl or carbonyl derivatives.
Reduction: : It may be reduced to alter the naphthamide group.
Substitution: : Various substituents can replace the ethyl or tert-butoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products from these reactions vary depending on the specific conditions and reagents used. Generally, they result in derivatives with modified functional groups enhancing or altering the compound's properties.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide is used as a building block for synthesizing complex molecules. Its reactivity and structural features make it valuable for creating new compounds with potential utility.
Biology
Biologically, this compound might exhibit activity against specific biological targets. Researchers study its interactions with enzymes or receptors to develop new therapeutic agents.
Medicine
In medicine, its derivatives could have pharmacological applications. Studies might explore its efficacy and safety as a potential drug candidate.
Industry
Industrially, it might serve as an intermediate in manufacturing pharmaceuticals, agrochemicals, or specialty chemicals, contributing to various production processes.
Mechanism of Action
The mechanism by which N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide exerts its effects involves interactions at the molecular level. It might target specific proteins, enzymes, or pathways, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways, altering cellular functions.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide stands out due to its unique substituents and functional groups. Other compounds with similar core structures might include:
N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)-1-naphthamide
N-(2-(4-(3-methoxypropyl)piperazin-1-yl)ethyl)-2-hydroxy-1-naphthamide
These similar compounds may share some chemical properties and reactivity patterns but differ in their specific applications and effects due to variations in their substituent groups.
There you have it: your detailed article on this fascinating compound. Any of those sections especially spark your interest?
Properties
IUPAC Name |
2-ethoxy-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O4/c1-5-32-23-11-10-20-8-6-7-9-22(20)24(23)25(31)27-12-13-28-14-16-29(17-15-28)18-21(30)19-33-26(2,3)4/h6-11,21,30H,5,12-19H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPQJQJULRIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3CCN(CC3)CC(COC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/new.no-structure.jpg)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2721473.png)
![8-(3-chloro-4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721474.png)
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide](/img/structure/B2721475.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2721478.png)
![1-methyl-3-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2721480.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2721482.png)

![4-[butyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2721484.png)
![N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2721486.png)


